
2-(2-Amino-5-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-5-chlorophenyl)acetonitrile, also known as 2-chloro-5-aminophenylacetonitrile, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 70-71 °C. Its chemical formula is C7H6ClN3 and its molecular weight is 163.58 g/mol. This compound is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
Synthesis and Material Science
2-(2-Amino-5-chlorophenyl)acetonitrile serves as a precursor in various chemical syntheses, showcasing its importance in material science and organic chemistry. Notably, its derivatives have been explored for antimicrobial properties and as intermediates in the synthesis of complex molecules. For instance, a study detailed the synthesis of formazans from a Mannich base derived from a related compound, indicating moderate antimicrobial activity against specific bacterial and fungal strains (Sah et al., 2014). Another research explored the electrochemical oxidation of a similar thiophene derivative, highlighting its potential as a new class of photoluminescent material (Ekinci et al., 2000). These applications underscore the compound's role in synthesizing materials with potential electronic and photonic properties.
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor activity, revealing the therapeutic potential of its derivatives. A study on novel 2-aminothiophene derivatives synthesized using Gewald methodology showed inhibitory effects against human tumor cell lines, indicating their promise as antitumor agents (Khalifa & Algothami, 2020). This research demonstrates the significance of such compounds in the development of new anticancer drugs, expanding the applications of this compound derivatives in medicinal chemistry.
Photovoltaic and Electronic Applications
The derivatives of this compound have been studied for their structural and optical properties, contributing to advancements in photovoltaic technologies and electronic applications. For example, the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, closely related to the compound , have been analyzed for their utility in organic-inorganic photodiode fabrication (Zeyada et al., 2016). These findings highlight the potential of such compounds in enhancing the efficiency and functionality of photovoltaic devices.
Electropolymerization and Material Modification
Research into the electropolymerization of related compounds has shown significant advancements in material science, particularly in the modification of surface properties for various applications. A study on the electropolymerization of ruthenium aminophenanthroline metallopolymer films from an ionic liquid demonstrated the impact of solvent choice on deposition rates, film morphology, and electrochemical and photonic properties (Venkatanarayanan et al., 2008). These insights are crucial for the development of materials with tailored properties for specific industrial and technological applications.
Safety and Hazards
特性
IUPAC Name |
2-(2-amino-5-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEIHTPUDXXQII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

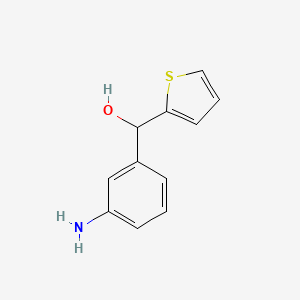
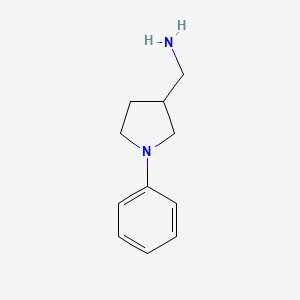
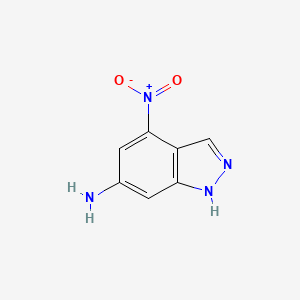

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)
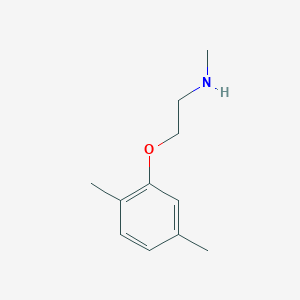
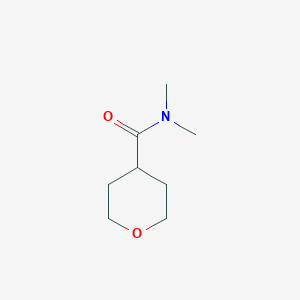

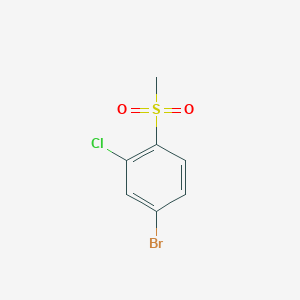
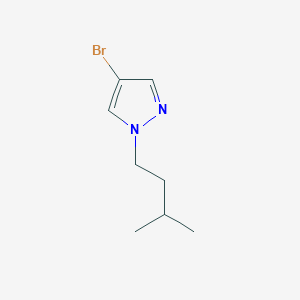

![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)

